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Compound of Interest

Compound Name: Nan 190

Cat. No.: B168524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nav1.7 channel blocking activity of NAN-

190 against other known Nav1.7 inhibitors. The data presented is compiled from publicly

available research to assist in the evaluation of NAN-190 for pain research and drug

development.

Comparative Efficacy of Nav1.7 Blockers
The following table summarizes the in vitro potency of NAN-190 and selected alternative

Nav1.7 channel blockers. The data highlights the half-maximal inhibitory concentration (IC50)

against different states of the Nav1.7 channel, a critical factor in determining the mechanism

and potential efficacy of these compounds.
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Compound
Resting State
IC50

Inactivated
State IC50

Notes Reference(s)

NAN-190

~10-fold higher

than inactivated

state

2.8 µM

State-dependent

blocker, with

higher potency

for the

inactivated state.

[1][2]

PF-05089771 10 µM 11 nM

Potent and highly

selective state-

dependent

inhibitor.

[3][4]

Carbamazepine State-dependent State-dependent

Binds

preferentially to

the inactivated

state. Specific

IC50 values vary

across studies.

[5][6]

Lidocaine State-dependent 450 µM

Classic local

anesthetic with

preference for

the inactivated

state.

[7]

Experimental Protocols
The validation of Nav1.7 channel blocking activity relies on precise electrophysiological

techniques. The following is a detailed methodology for a typical whole-cell patch-clamp

experiment used to characterize the inhibitory effects of compounds on Nav1.7 channels.

Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a test compound on the ionic currents flowing through

Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

Materials:
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Cell Line: HEK293 or CHO cells stably or transiently expressing human Nav1.7 (hNav1.7).

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose

(pH adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to

7.3 with CsOH).

Test Compound: NAN-190 or comparator, dissolved in the appropriate vehicle (e.g., DMSO)

and diluted to final concentrations in the external solution.

Patch-clamp rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B),

digitizer, and data acquisition software.

Borosilicate glass capillaries: For pulling micropipettes.

Procedure:

Cell Preparation: Culture cells expressing hNav1.7 on glass coverslips to sub-confluent

densities.

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope

stage and perfuse with the external solution.

Giga-seal Formation: Approach a single, healthy cell with the micropipette filled with internal

solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip

and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip, establishing electrical and diffusive access to the cell's interior.

Voltage-Clamp Protocols:

Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -120 mV)

where most channels are in the resting state.
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Activation (I-V) Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to

+60 mV in 5 mV increments) to elicit inward sodium currents.

Steady-State Inactivation Protocol: Apply a series of conditioning pre-pulses to various

potentials before a test pulse to a fixed potential (e.g., 0 mV) to determine the voltage-

dependence of channel inactivation.

Compound Application: After establishing a stable baseline recording, perfuse the recording

chamber with the external solution containing the test compound at various concentrations.

Data Acquisition and Analysis: Record the sodium currents before and after compound

application. Analyze the data to determine the IC50 values for inhibition of peak current in

the resting and inactivated states. Analyze changes in channel gating properties, such as

shifts in the voltage-dependence of activation and inactivation.

Visualizing Molecular Mechanisms and Workflows
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is a critical component of the pain signaling pathway in nociceptive

neurons. Its activation leads to the generation and propagation of action potentials that transmit

pain signals from the periphery to the central nervous system.
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Caption: Nav1.7's role in the nociceptive signaling pathway.

Experimental Workflow for Validating Nav1.7 Blockade
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The following diagram illustrates the key steps in a typical electrophysiology experiment

designed to validate the blocking activity of a compound on Nav1.7 channels.
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Click to download full resolution via product page

Caption: Workflow for electrophysiological validation of Nav1.7 blockers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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